

Fmoc-NH-PEG15-CH2CH2COOH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-NH-PEG15-CH2CH2COOH**

Cat. No.: **B1192719**

[Get Quote](#)

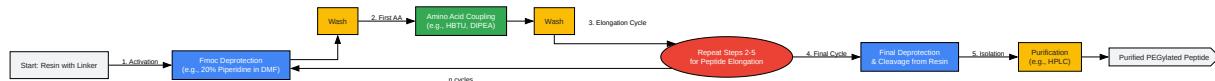
In-Depth Technical Guide: Fmoc-NH-PEG15-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and potential applications of **Fmoc-NH-PEG15-CH2CH2COOH**, a heterobifunctional linker molecule integral to advanced bioconjugation, drug delivery, and peptide synthesis.

Core Molecular Data

The fundamental properties of **Fmoc-NH-PEG15-CH2CH2COOH** are summarized below. This polyethylene glycol (PEG) linker is functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine group at one end and a carboxylic acid group at the other, separated by a 15-unit PEG chain.

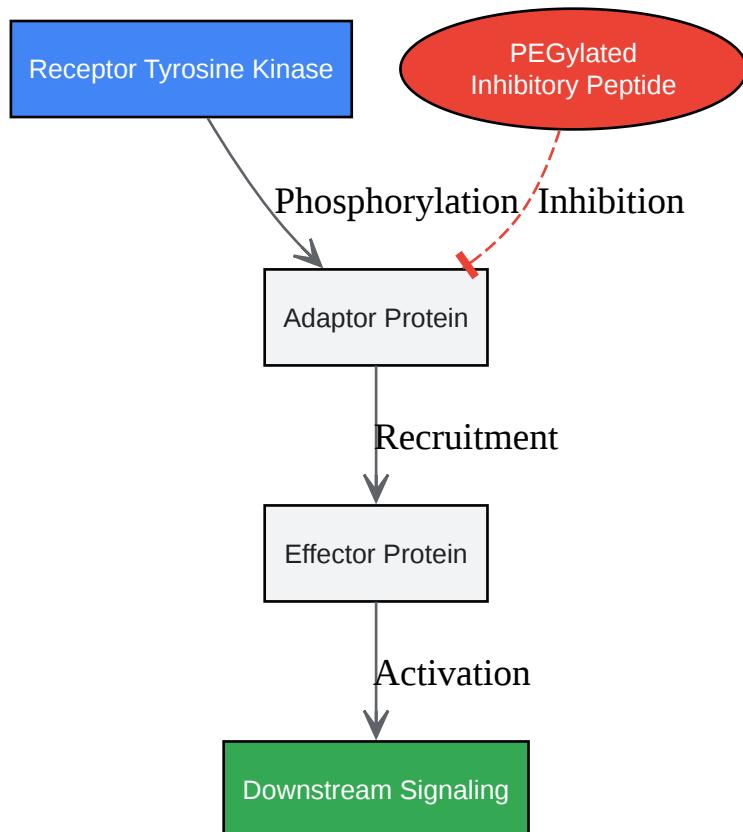

Property	Value	Reference
Molecular Weight	972.12	[1] [2]
Chemical Formula	C48H77NO19	[1] [2]

Applications in Bioconjugation and Drug Development

Fmoc-NH-PEG-COOH derivatives are crucial tools in the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). The Fmoc group provides a stable protecting group for the amine functionality, which can be selectively removed under basic conditions to allow for subsequent conjugation. The terminal carboxylic acid can be activated to react with amine groups on proteins, antibodies, or other molecules. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Conceptual Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates a generalized workflow for the utilization of **Fmoc-NH-PEG15-CH₂CH₂COOH** in solid-phase peptide synthesis (SPPS). This process allows for the controlled, sequential addition of amino acids to build a peptide chain with a C-terminal PEG linker.



[Click to download full resolution via product page](#)

Fig. 1: Generalized workflow for solid-phase peptide synthesis using an Fmoc-protected PEG linker.

Hypothetical Signaling Pathway Modulation

Fmoc-NH-PEG15-CH₂CH₂COOH can be used to synthesize targeted therapeutic agents. For instance, a peptide synthesized with this linker could be designed to inhibit a specific protein-protein interaction in a signaling pathway, as conceptualized below.

[Click to download full resolution via product page](#)

Fig. 2: Hypothetical inhibition of a signaling pathway by a PEGylated peptide.

Experimental Protocols

1. Fmoc Deprotection:

- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
- Procedure: The Fmoc-protected substrate (e.g., resin-bound peptide) is treated with the deprotection solution for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. Following deprotection, the substrate is thoroughly washed with DMF to remove reagents.

2. Carboxylic Acid Activation and Amine Coupling:

- Reagents: A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like

DIPEA (N,N-Diisopropylethylamine).

- Procedure: The carboxylic acid of **Fmoc-NH-PEG15-CH₂CH₂COOH** is pre-activated with the coupling agent and base in a suitable solvent (e.g., DMF) for several minutes. The amine-containing molecule is then added to the activated ester solution, and the reaction is allowed to proceed at room temperature for 1-24 hours. The resulting conjugate is then purified, typically by high-performance liquid chromatography (HPLC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. purepeg.com [purepeg.com]
- 2. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Fmoc-NH-PEG15-CH₂CH₂COOH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192719#fmoc-nh-peg15-ch2ch2cooh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1192719#fmoc-nh-peg15-ch2ch2cooh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com